1-(Pyrimidin-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQIHUUHOFUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CC=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183440-83-6 | |
| Record name | 1-(pyrimidin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Pyrimidin 2 Yl Propan 1 Amine and Analogues
Established Synthetic Routes and Reaction Mechanisms for Pyrimidine-Substituted Propanamines
The construction of pyrimidine-substituted propanamines can be broadly categorized into two strategic approaches: the functionalization of a pre-existing pyrimidine (B1678525) ring and the coupling of an appropriate amine precursor with a pyrimidine derivative.
Pyrimidine Derivative Functionalization Approaches
A primary strategy for synthesizing 2-aminopyrimidines involves the direct functionalization of the pyrimidine core. acs.orgnih.gov This can be achieved through various methods, including the reaction of a pyrimidine with an appropriate nucleophile. For instance, a common method involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. nih.gov
A significant advancement in this area is the site-selective C-H functionalization of pyrimidines. acs.orgnih.gov This approach allows for the direct introduction of an amino group at the C2 position, a highly sought-after transformation. The mechanism often involves the in-situ generation of a pyrimidinyl iminium salt intermediate, which can then be converted to various amine products. acs.orgnih.gov This method is advantageous due to its compatibility with a wide range of sensitive functional groups. acs.orgnih.gov
Another approach involves the use of o-aminopyrimidine aldehydes and ketones as precursors for building fused pyrimidine systems. researchgate.net These synthons are valuable for creating more complex molecular architectures. researchgate.net
| Functionalization Approach | Description | Key Intermediates |
| Condensation Reactions | Reaction of a β-dicarbonyl compound with guanidine or its derivatives. nih.gov | β-dicarbonyl compounds, Guanidine |
| Site-Selective C-H Amination | Direct introduction of an amino group at the C2 position of the pyrimidine ring. acs.orgnih.gov | Pyrimidinyl iminium salts |
| Fused Pyrimidine Synthesis | Utilization of o-aminopyrimidine aldehydes and ketones to construct fused ring systems. researchgate.net | o-aminopyrimidine aldehydes, o-aminopyrimidine ketones |
Amine Precursor Coupling Strategies
The coupling of an amine precursor to a pyrimidine ring is another versatile strategy. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose. nih.govrsc.org This method allows for the formation of a C-N bond between a pyrimidine halide (e.g., 2-chloropyrimidine) and a primary or secondary amine. nih.govnih.gov The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand (like Xantphos), and a base. nih.gov
Furthermore, multicomponent reactions offer an efficient one-pot synthesis of substituted pyrimidines. acs.org These reactions can involve the coupling of an amine, an aldehyde, and a nitrile, among other components, to rapidly generate molecular diversity. nih.gov
| Coupling Strategy | Description | Reagents |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a pyrimidine halide with an amine. nih.govrsc.org | Palladium catalyst, Phosphine ligand, Base |
| Multicomponent Reactions | One-pot synthesis involving the coupling of multiple starting materials. acs.org | Varies (e.g., amines, aldehydes, nitriles) |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a pyrimidine with a strong nucleophile, such as an amine, often under microwave irradiation. nih.gov | Pyrimidine, Amine |
Stereoselective Synthesis and Enantiomeric Resolution of Chiral Analogues
The synthesis of chiral 1-(pyrimidin-2-yl)propan-1-amine analogues with high enantiomeric purity is crucial for many applications. This can be achieved through two main strategies: asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric hydrogenation of prochiral pyrimidine derivatives is a powerful tool for the enantioselective synthesis of chiral amines. acs.org This method often employs transition metal catalysts, such as iridium or ruthenium, with chiral ligands to induce stereoselectivity. acs.org For instance, the asymmetric hydrogenation of 2,4-disubstituted pyrimidines can yield chiral 1,4,5,6-tetrahydropyrimidines with high enantiomeric excess. acs.org
The resolution of racemic amines is a well-established technique that separates enantiomers based on the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomers that can be separated by crystallization due to their different physical properties. libretexts.orgwikipedia.org The separated diastereomers can then be converted back to the individual enantiomers. libretexts.orgwikipedia.org Another method for resolution involves the use of enantioselective lipase (B570770) enzymes to selectively acylate one enantiomer of the amine, allowing for the separation of the resulting amide from the unreacted enantiomer. google.com
| Method | Description | Key Features |
| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral pyrimidine derivative using a chiral catalyst. acs.org | High enantioselectivity, use of transition metal catalysts. |
| Diastereomeric Salt Formation | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. libretexts.orgwikipedia.org | Classical resolution technique, relies on differential solubility. |
| Enzymatic Resolution | Use of an enantioselective lipase to selectively react with one enantiomer. google.com | High selectivity, mild reaction conditions. |
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of pyrimidine derivatives is gaining increasing attention to minimize environmental impact. rasayanjournal.co.inbenthamdirect.comnih.gov Traditional methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in
Sustainable approaches include the use of safer and more environmentally benign techniques such as:
Catalysis: Employing catalysts to increase reaction efficiency and reduce waste. rasayanjournal.co.in
Multicomponent Reactions: Combining multiple steps into a single pot to reduce solvent usage and workup procedures. rasayanjournal.co.in
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields. rasayanjournal.co.inbenthamdirect.com
Solventless Approaches: Conducting reactions in the absence of a solvent to minimize waste. rasayanjournal.co.in
Ultrasonic Synthesis: Using ultrasound to enhance reaction rates and yields. rasayanjournal.co.in
Ionic Liquids: Employing non-volatile and often recyclable solvents. rasayanjournal.co.in
These green methods not only reduce the environmental footprint but also offer economic benefits through higher yields, shorter reaction times, and simplified purification processes. rasayanjournal.co.in
Process Optimization for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations for the scalable synthesis of this compound and its analogues include reaction conditions, reagent stoichiometry, and purification methods.
For instance, in multicomponent reactions, optimizing the reaction parameters such as solvent, temperature, and catalyst loading can significantly improve the yield and purity of the final product. acs.org A study on a three-component one-pot coupling demonstrated that scaling the reaction from a 1 g to a 10 g scale was successful, yielding the desired product with high purity and in excellent yield without the need for column chromatography. acs.org This highlights the potential for developing robust and scalable processes for the synthesis of pyrimidine derivatives.
Furthermore, the development of one-pot protocols and the use of readily available starting materials are crucial for streamlining the manufacturing process and reducing costs. acs.org The ability to isolate products by simple filtration or extraction further enhances the scalability of the synthesis. acs.org
| Optimization Parameter | Impact on Scalability | Example |
| Reaction Conditions | Affects yield, purity, and reaction time. | Optimizing temperature and solvent in a multicomponent reaction. acs.org |
| Reagent Stoichiometry | Influences reaction efficiency and cost. | Using an optimal ratio of reactants to maximize product formation. |
| Purification Method | Determines the ease and cost of isolating the final product. | Developing a process where the product can be isolated by filtration. acs.org |
Chemical Reactivity and Derivatization Strategies for 1 Pyrimidin 2 Yl Propan 1 Amine
Amine Group Reactions: Acylation, Alkylation, and Condensation
The primary amine group in 1-(pyrimidin-2-yl)propan-1-amine is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions allow for the introduction of diverse functional groups, leading to a wide array of derivatives.
Formation of Amides, Ureas, and Sulfonamides
Amides: The primary amine of this compound can readily undergo acylation with acyl halides or anhydrides to form the corresponding amides. masterorganicchemistry.com This reaction is a fundamental transformation in organic synthesis. The use of a coupling reagent can also facilitate the formation of an amide bond between the amine and a carboxylic acid. masterorganicchemistry.comnih.gov The synthesis of N-(pyrimidin-2-yl)amino acid amides has been achieved using solid-phase chemistry, demonstrating a versatile method for creating libraries of such compounds.
Ureas: Condensation of the amine with isocyanates provides a direct route to urea (B33335) derivatives. organic-chemistry.orgnih.govresearchgate.net Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can be employed to generate unsymmetrical ureas. nih.govmdpi.com Modern methods also allow for the synthesis of ureas from amines and carbon dioxide or its surrogates under catalytic conditions. organic-chemistry.org
Sulfonamides: The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is a common strategy for synthesizing compounds with potential biological activities. nih.govnih.gov
Table 1: Examples of Amine Group Derivatization
| Derivative Type | General Reaction | Reagents and Conditions |
|---|---|---|
| Amide | Acylation | Acyl chloride/anhydride, base, aprotic solvent |
| Urea | Condensation | Isocyanate, aprotic solvent |
| Sulfonamide | Sulfonylation | Sulfonyl chloride, base, aprotic solvent |
Alkylation Pathways and Secondary/Tertiary Amine Formation
The primary amine of this compound can be alkylated to form secondary and tertiary amines. researchgate.net This can be achieved through reaction with alkyl halides or via reductive amination. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. The synthesis of secondary and tertiary amines from amides using reducing agents like lithium aluminum hydride is also a well-established method. youtube.comyoutube.com
Table 2: Alkylation Reactions of this compound
| Product | Reaction Type | Reagents and Conditions |
|---|---|---|
| Secondary Amine | N-Alkylation | Alkyl halide (1 eq.), base or Reductive Amination with an aldehyde/ketone, reducing agent (e.g., NaBH₃CN) |
| Tertiary Amine | N,N-Dialkylation | Alkyl halide (excess), strong base |
Pyrimidine (B1678525) Ring Transformations and Functionalization
The pyrimidine ring of this compound is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core
Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. wikipedia.org When such reactions do occur, they are most likely to happen at the C-5 position, which is the most electron-rich carbon atom in the ring. wikipedia.orgslideshare.net
Conversely, the electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgslideshare.net The presence of a good leaving group at these positions facilitates the reaction. For instance, the displacement of a halide or a sulfonyl group at the C-4 or C-6 position by a nucleophile is a common strategy for further functionalization. wuxiapptec.comnih.gov
Oxidation and Reduction Pathways of the Pyrimidine Moiety
The pyrimidine ring can undergo both oxidation and reduction, although these transformations can sometimes lead to ring-opening or rearrangement. researchgate.net
Oxidation: N-oxidation of the pyrimidine ring can occur with peracids, typically at one of the ring nitrogen atoms. wikipedia.orgclockss.org However, oxidation of the pyrimidine ring can sometimes lead to ring contraction or degradation, especially in the presence of strong oxidizing agents. clockss.org
Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.net The ease of reduction is greater than that of pyridine (B92270) due to the lower aromaticity of the pyrimidine ring. researchgate.net
Complexation and Coordination Chemistry with Metal Centers
The nitrogen atoms of both the pyrimidine ring and the amine group of this compound can act as donor sites for metal ions, making it a potential ligand in coordination chemistry. The pyrimidine ring can coordinate to a metal center through one or both of its nitrogen atoms. The amine group can also coordinate to a metal center. This allows for the formation of a variety of coordination complexes, including mononuclear, binuclear, and polynuclear species. The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. The study of related 2-aminopyrimidine (B69317) derivatives has shown their versatility as ligands in forming metal-organic frameworks and other coordination polymers. nsf.govnih.gov
Table 3: Potential Coordination Modes of this compound
| Coordination Site(s) | Description |
|---|---|
| Amine Nitrogen | The primary amine can act as a monodentate ligand. |
| Pyrimidine Nitrogen(s) | One or both of the pyrimidine nitrogens can coordinate to a metal center. |
| Amine and Pyrimidine Nitrogen | The molecule can act as a bidentate chelating ligand. |
Spectroscopic and Structural Elucidation of 1 Pyrimidin 2 Yl Propan 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative numbers in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters in the structural determination of 1-(Pyrimidin-2-yl)propan-1-amine.
The pyrimidine (B1678525) ring protons typically appear in the aromatic region of the spectrum. The H-5 proton is expected to be a triplet, coupled to the H-4 and H-6 protons. The H-4 and H-6 protons, being equivalent in a symmetrically substituted pyrimidine, would appear as a doublet. For instance, in 2-aminopyrimidine (B69317), the H-5 proton appears as a triplet at approximately 6.6 ppm, while the H-4 and H-6 protons resonate as a doublet at around 8.3 ppm chemicalbook.com.
The protons of the propan-1-amine side chain will exhibit characteristic shifts and couplings. The methine proton (CH-NH₂) attached to the pyrimidine ring is expected to be deshielded and appear as a triplet. The methylene (B1212753) protons (CH₂) will be a multiplet, and the terminal methyl protons (CH₃) will appear as a triplet further upfield. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent. Their presence can be confirmed by D₂O exchange, which causes the signal to disappear hw.ac.uk.
A related compound, 1-(pyridin-2-yl)ethanamine, shows the methine proton as a quartet at approximately 4.2 ppm, coupled to the methyl group which appears as a doublet at around 1.4 ppm nih.govnih.govchemicalbook.com. The amine protons appear as a broad singlet at 2.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4, H-6 (pyrimidine) | ~8.5 | Doublet |
| H-5 (pyrimidine) | ~7.0 | Triplet |
| CH (methine) | ~4.3 | Triplet |
| NH₂ (amine) | Variable (e.g., ~2.0) | Broad Singlet |
| CH₂ (methylene) | ~1.8 | Sextet |
This table is based on the analysis of related structures and general principles of NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In this compound, distinct signals are expected for each carbon atom in a unique chemical environment.
The carbon atoms of the pyrimidine ring are expected to resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms. For 2-aminopyrimidine, the C-2 carbon appears around 163 ppm, C-4 and C-6 at approximately 158 ppm, and C-5 at about 110 ppm.
The carbons of the propan-1-amine side chain will appear at higher field. The methine carbon (CH) directly attached to the pyrimidine ring will be the most deshielded of the side chain carbons. In similar structures like propan-2-amine, the CH carbon appears around 45 ppm, and the methyl carbons at approximately 26 ppm docbrown.info. For propylamine (B44156), the C1 carbon is at ~45 ppm, C2 at ~27 ppm, and C3 at ~11 ppm chemicalbook.com.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (pyrimidine) | ~165 |
| C-4, C-6 (pyrimidine) | ~158 |
| C-5 (pyrimidine) | ~112 |
| C-α (methine) | ~55 |
| C-β (methylene) | ~30 |
This table is based on the analysis of related structures and general principles of NMR spectroscopy.
Advanced NMR techniques provide deeper insights into molecular structure.
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR is particularly useful for nitrogen-containing heterocycles. researchgate.netnih.gov The chemical shifts of the nitrogen atoms are sensitive to their chemical environment, including hybridization and participation in hydrogen bonding. For 2-aminopyrimidines, the pyrimidine nitrogens (N-1 and N-3) are expected to have distinct chemical shifts from the exocyclic amino nitrogen. In 2-aminopyrimidine, the ring nitrogens resonate at approximately -80 ppm and the amino nitrogen at around -300 ppm relative to nitromethane. researchgate.net These shifts can be influenced by solvent and protonation state. nih.gov
2D NMR Spectroscopy : Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity.
COSY spectra reveal proton-proton couplings, which would confirm the adjacencies of protons in the propan-1-amine chain and within the pyrimidine ring. researchgate.netsdsu.edunih.gov
HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group. researchgate.netsdsu.eduyoutube.com
HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for connecting the propan-1-amine side chain to the C-2 position of the pyrimidine ring. sdsu.eduyoutube.comipb.pt
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.
N-H Stretching : The primary amine (NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching : Aromatic C-H stretching vibrations of the pyrimidine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.
C=N and C=C Stretching : The pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.
N-H Bending : The N-H bending vibration of the primary amine is expected around 1580-1650 cm⁻¹.
C-N Stretching : The C-N stretching vibration will likely appear in the 1020-1220 cm⁻¹ range.
For comparison, the FT-IR spectrum of 2-hydroxy-4-methyl pyrimidine hydrochloride shows characteristic C-N and C-C vibrations. researchgate.net
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | > 3000 |
| C-H Stretch (aliphatic) | < 3000 |
| N-H Bend (amine) | 1580 - 1650 |
| C=N, C=C Stretch (ring) | 1400 - 1600 |
This table is based on characteristic infrared absorption frequencies for functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. tutorchase.comlibretexts.org
For this compound (C₇H₁₁N₃), the molecular ion peak [M]⁺ should be observed at a mass-to-charge ratio (m/z) of 137.10.
The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). libretexts.org For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-delocalized fragment ion.
Another likely fragmentation is the loss of the propan-1-amine side chain, resulting in a pyrimidinyl cation. The fragmentation of propylamine itself shows a base peak at m/z 30, corresponding to [CH₂NH₂]⁺. docbrown.info
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 137 | [M]⁺ (Molecular Ion) |
| 108 | [M - C₂H₅]⁺ |
This table presents plausible fragmentation patterns based on the principles of mass spectrometry.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight of polar compounds. nih.gov It is considered a "soft" ionization method because it typically generates intact molecular ions with minimal fragmentation, making it ideal for the analysis of molecules like this compound and its derivatives. nih.gov In ESI, neutral compounds are often converted to ionic form through protonation, typically observed as an [M+H]⁺ adduct ion. nih.gov
For the parent compound, this compound (C₇H₁₁N₃), the protonated molecule [M+H]⁺ is the most anticipated ion in positive-mode ESI-MS. researchgate.net The analysis can also reveal other adducts, such as those formed with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be present as salts in the sample or solvent. researchgate.netmdpi.com Predicted mass-to-charge ratios (m/z) for these common adducts provide a reference for confirming the compound's presence in a sample. researchgate.net
Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the isolated molecular ion is subjected to collision-induced dissociation (CID). researchgate.net The resulting fragmentation patterns offer a detailed fingerprint of the molecule's structure. Studies on related aminoquinoline derivatives have shown that CID patterns can effectively differentiate between isomers based on unique fragmentation pathways, a principle that is directly applicable to pyrimidine amine derivatives. researchgate.net
Table 1: Predicted ESI-MS Data for this compound Predicted values serve as a reference for experimental analysis.
| Adduct Form | Predicted m/z |
|---|---|
| [M+H]⁺ | 138.10257 |
| [M+Na]⁺ | 160.08451 |
| [M+K]⁺ | 176.05845 |
| [M+NH₄]⁺ | 155.12911 |
Data sourced from PubChem (CID 17860904). researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring mass-to-charge ratios with extremely high accuracy, typically to four or more decimal places. nih.gov This precision allows for the confident determination of a molecule's elemental formula, as it can distinguish between compounds that have the same nominal mass but different atomic compositions. nih.gov
For this compound, HRMS is crucial for confirming its elemental formula of C₇H₁₁N₃. The calculated monoisotopic mass of the neutral molecule is 137.09529 Da. researchgate.net When analyzed by HRMS, the protonated molecule ([M+H]⁺) would be detected at an m/z of 138.10257. researchgate.net The ability to obtain this exact mass measurement experimentally provides unambiguous confirmation of the compound's identity and purity, a critical step in the characterization of newly synthesized derivatives. researchgate.net
Table 2: High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃ |
| Calculated Monoisotopic Mass (M) | 137.09529 Da |
| Calculated m/z for [M+H]⁺ | 138.10257 |
Data sourced from PubChem (CID 17860904). researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule, such as π–π* and n–π* transitions, which are characteristic of aromatic and heterocyclic systems. scispace.com For pyrimidine derivatives, the position of the absorption maximum (λ_max) and the molar absorptivity are sensitive to the molecular structure and its electronic environment. scispace.comresearchgate.net
The introduction of different substituents to the pyrimidine ring or the amine side chain can lead to predictable shifts in the absorption spectrum. Electron-donating or electron-withdrawing groups, as well as extensions of the conjugated system, can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. researchgate.net Studies on other N-heterocyclic systems have demonstrated that factors such as the position of substituents and molecular symmetry significantly influence the UV-Vis absorption properties. scispace.com
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb UV light are fluorescent. For those that are, the emission spectrum, fluorescence quantum yield, and lifetime are valuable characteristics. In many aromatic systems, structural modifications that cause a bathochromic shift in the absorption spectrum also tend to enhance fluorescence intensity. researchgate.net The fluorescence properties of this compound derivatives would be highly dependent on the nature of any appended functional groups, which could be engineered to create fluorescent probes or tags.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.netnih.gov This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.com For pyrimidine derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can yield a wealth of structural information. nih.govacs.org
The crystal structure reveals not only the intramolecular geometry but also the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. scispace.comresearchgate.net In the case of this compound derivatives, the amine and pyrimidine nitrogen atoms are potential sites for hydrogen bonding, which would play a significant role in their solid-state architecture. mdpi.com Analysis of the crystal structure of related pyrimidine compounds has shown that the C-N bonds within the pyrimidine ring can exhibit partial double-bond character, and the orientation of substituent groups relative to the heterocyclic ring is a key structural feature. scispace.com This detailed structural data is invaluable for understanding structure-property relationships and for computational modeling studies. nih.govacs.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Primaquine |
Computational Chemistry and Molecular Modeling of 1 Pyrimidin 2 Yl Propan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to elucidate the fundamental electronic properties of 1-(Pyrimidin-2-yl)propan-1-amine, offering a deep understanding of its intrinsic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for calculating the optimized molecular geometries and energies of molecules like pyrimidine (B1678525) derivatives. researchgate.nettandfonline.com For instance, DFT calculations have been successfully applied to determine the ground-state geometries and other molecular electronic properties of related compounds like 2-aminopyrimidine (B69317). researchgate.net These studies often utilize basis sets such as 6-31G* to achieve a balance between accuracy and computational cost. tandfonline.comtandfonline.com
Table 1: Illustrative DFT Calculated Properties for a Related Aminopyrimidine Derivative
| Property | Calculated Value |
| Total Energy | (Value in Hartrees) |
| Dipole Moment | (Value in Debye) |
| Bond Length (C-N) | (Value in Å) |
| Bond Angle (C-N-C) | (Value in degrees) |
Note: This table is illustrative and based on typical data from DFT studies of similar pyrimidine compounds, not this compound itself.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net
An analysis of the frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For pyrimidine derivatives, the distribution of the HOMO and LUMO densities reveals the reactive regions of the molecule. While specific FMO analysis for this compound is not published, studies on related systems, such as substituted pyrimidines, demonstrate that substituents can significantly influence the energies and localizations of these orbitals. rsc.org
Table 2: Illustrative FMO Properties for a Related Aminopyrimidine Derivative
| Orbital | Energy (eV) | Description |
| HOMO | (Value) | Primarily localized on the pyrimidine ring and amino group. |
| LUMO | (Value) | Primarily localized on the pyrimidine ring. |
| HOMO-LUMO Gap | (Value) | Indicates chemical reactivity and stability. |
Note: This table is illustrative and based on typical data from FMO analyses of similar pyrimidine compounds, not this compound itself.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For pyrimidine derivatives, MEP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net In related aminopyrimidine structures, the nitrogen atoms of the pyrimidine ring and the oxygen or nitrogen atoms of substituent groups often show negative electrostatic potential, making them key sites for interaction. rsc.orgnih.gov
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. rsc.org This method is particularly useful for understanding the supramolecular chemistry of compounds like pyrimidine derivatives, which often engage in complex hydrogen bonding networks. rsc.org
NCI analysis of related pyrimidine-amino acid derivatives has revealed intricate hydrogen bonding patterns, such as the formation of R2(2)(8) motifs, which are common in base pairing. rsc.org These interactions play a crucial role in the structure and function of many biological systems. The amino group and the nitrogen atoms in the pyrimidine ring of this compound are expected to be primary sites for hydrogen bonding, both as donors and acceptors. Studies on similar pyrimidine-embedded polyheterocycles have highlighted the importance of these non-covalent interactions in their biological activity. rsc.org The analysis of non-covalent interactions is also key to understanding the binding of pyrimidine derivatives to their biological targets. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. tandfonline.comnih.govnih.govnih.gov The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov
Numerous studies have employed molecular docking to investigate the potential of pyrimidine derivatives as inhibitors of various enzymes, such as kinases and dihydrofolate reductase. tandfonline.comnih.govebi.ac.uk For example, docking studies on 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines were used to design potential COX-2 inhibitors. In another study, various aminopyrimidine derivatives were docked into the active sites of kinases like IGF1R and EGFR to assess their binding affinity. tandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. consensus.appacs.orgnih.gov
Table 3: Illustrative Molecular Docking Results for a Pyrimidine Derivative with a Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | (Value) |
| Hydrogen Bond Interactions | (List of interacting residues) |
| Hydrophobic Interactions | (List of interacting residues) |
| Binding Site Residues | (List of residues in the binding pocket) |
Note: This table is illustrative and based on typical data from molecular docking studies of pyrimidine-based inhibitors, not this compound itself.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. rjeid.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of a ligand and the stability of its binding to a target protein. nih.gov
MD simulations have been used to study the stability of pyrimidine derivatives when bound to their biological targets. rsc.orgrsc.org For instance, MD simulations of pyrimidine-based ligands complexed with G-quadruplex DNA showed that the binding increased the structural dynamics of the target. rjeid.comnih.gov These simulations can calculate parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and binding free energies to quantify the strength of the interaction. nih.govrjeid.com Such studies are crucial for understanding the dynamic nature of ligand-receptor interactions and for refining the design of potent inhibitors. rsc.org
Ligand-Based Pharmacophore Modeling and Virtual Screening
Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. This method involves identifying the essential structural features, or pharmacophores, that a molecule must possess to bind to its target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
While specific ligand-based pharmacophore models derived directly from this compound are not extensively documented in publicly available research, the methodology has been widely applied to the broader class of pyrimidine derivatives to discover novel bioactive agents. For instance, studies on various pyrimidine-containing compounds have successfully utilized this approach to identify inhibitors for a range of therapeutic targets. nih.govnih.gov
The general workflow for such a study would involve:
Training Set Selection: A group of molecules with known biological activity for a specific target, structurally related to this compound, would be selected.
Pharmacophore Model Generation: The common chemical features among the most active compounds in the training set are identified to create a pharmacophore hypothesis. This model represents the ideal spatial arrangement of features required for bioactivity.
Model Validation: The generated pharmacophore model is then tested for its ability to distinguish between active and inactive molecules.
Virtual Screening: Once validated, the pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can efficiently identify potential hit compounds for further experimental testing. nih.govnih.govrsc.org
In the context of pyrimidine derivatives, virtual screening has been instrumental in identifying new scaffolds for various biological targets, including enzymes and receptors. nih.govnih.govrsc.org For example, research on pyrido[2,3-d]pyrimidines has utilized virtual screening to identify potential inhibitors of human thymidylate synthase, a key target in cancer therapy. nih.gov Similarly, new pyrimidine and pyridine (B92270) derivatives have been designed and evaluated as inhibitors of cholinesterases, important targets in Alzheimer's disease research. acs.orgacs.org These studies underscore the potential of applying such computational approaches, with this compound as a potential starting point or scaffold, to discover novel therapeutic agents.
Analysis of Molecular Parameters (e.g., TPSA, LogP, Rotatable Bonds)
The analysis of molecular parameters is a critical step in computational drug design, providing insights into a compound's potential pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For this compound, several key parameters have been calculated and are presented below.
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C7H11N3 | The elemental composition of the molecule. uni.lu |
| Molecular Weight | 137.18 g/mol | The mass of one mole of the compound. |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | The sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. This parameter is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | 0.5 | A measure of the molecule's lipophilicity. It influences how a drug distributes in the body and permeates biological membranes. A predicted XlogP value of 0.0 is also available. uni.lu |
| Number of Rotatable Bonds | 2 | The number of bonds that can rotate freely. A lower number of rotatable bonds generally correlates with better oral bioavailability. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs. |
The Topological Polar Surface Area (TPSA) for this compound is 64.9 Ų. This value suggests good potential for oral bioavailability, as compounds with a TPSA of less than 140 Ų are generally considered to have favorable absorption characteristics.
The LogP value of 0.5 indicates that the compound has a relatively balanced solubility between lipid and aqueous environments. This is a desirable characteristic for many drug candidates, as it can facilitate both dissolution in the gastrointestinal tract and passage through lipid cell membranes.
With only two rotatable bonds , this compound possesses a degree of conformational rigidity. A lower number of rotatable bonds is often associated with improved oral bioavailability and binding affinity, as it reduces the entropic penalty upon binding to a target.
The presence of one hydrogen bond donor and three hydrogen bond acceptors suggests that the molecule has the potential to form hydrogen bonds with biological targets, a key interaction for molecular recognition and binding affinity.
Biological Activity and Molecular Mechanisms of 1 Pyrimidin 2 Yl Propan 1 Amine Scaffolds
Structure-Activity Relationship (SAR) Studies of Pyrimidine-Amine Derivatives
The biological activity of pyrimidine-amine derivatives is profoundly influenced by the nature and position of various substituents on the molecular scaffold. nih.gov Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of these compounds, transforming a basic scaffold into a targeted therapeutic agent. mdpi.com
The potency and selectivity of 1-(Pyrimidin-2-yl)propan-1-amine derivatives can be significantly altered by modifying the substituents on the pyrimidine (B1678525) ring and the amine group. For instance, in the pursuit of developing Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole (B372694) derivatives on a pyrimidine scaffold led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity. nih.gov One compound from this series demonstrated a high degree of selectivity for CDK2 over other cyclin-dependent kinases. nih.gov
Similarly, in the context of histamine (B1213489) H3 receptor (H3R) agonists, variations in the alkyl substitution pattern on the basic amine of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines resulted in a range of potencies. nih.gov These studies underscore the principle that even minor structural modifications can lead to substantial changes in biological activity, allowing for the optimization of drug candidates for specific targets.
Table 1: Impact of Substituent Variation on Biological Activity
| Scaffold | Target | Key Substituent Variation | Impact on Activity |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Bioisosteric replacement of phenylsulfonamide with pyrazole | Potent CDK2 inhibitory activity (Ki = 0.005 µM for compound 15) nih.gov |
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine | Histamine H3 Receptor | Alkyl substitution on the basic amine | Varied potencies as full agonists nih.gov |
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can dramatically affect its binding affinity and efficacy. While specific stereochemical studies on this compound are not extensively detailed in the provided results, the principles of stereochemistry are universally applicable in drug design. The differential activity between enantiomers is a well-documented phenomenon, where one enantiomer fits optimally into a binding site, while the other may have a weaker interaction or interact with different targets altogether.
Exploration of Enzyme-Substrate and Receptor-Ligand Interactions
The this compound scaffold has proven to be a versatile framework for designing inhibitors of various enzymes, particularly kinases, and for modulating the activity of G protein-coupled receptors like the histamine receptors.
Derivatives of the pyrimidine-amine scaffold have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. google.com
CDK Inhibition : Aberrant activity of Cyclin-Dependent Kinase 2 (CDK2) is linked to numerous human cancers. nih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrimidine-amine scaffold, has been shown to exhibit potent CDK2 inhibitory activity. nih.gov The most potent compound in this series, compound 15, had a Ki of 0.005 µM and displayed selectivity over other CDKs. nih.gov Further research into (4-pyrazolyl)-2-aminopyrimidines led to the identification of a compound with an IC₅₀ of 0.29 nM for CDK2, demonstrating high potency and selectivity over other CDKs. nih.gov
Table 2: Kinase Inhibitory Activity of Pyrimidine-Amine Derivatives
| Compound Class | Target Kinase | Key Finding |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15 is a potent inhibitor with a Ki of 0.005 µM. nih.gov |
| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | Compound 17 is a highly potent and selective inhibitor with an IC₅₀ of 0.29 nM. nih.gov |
The pyrimidine-amine scaffold has also been successfully employed to develop ligands for histamine receptors. The histamine H3 receptor (H3R), in particular, is a target for various central nervous system disorders. nih.govacs.org
Histamine H3 Receptor Agonists : A screening campaign identified the non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. nih.gov Subsequent optimization of this series led to the discovery of full agonists with nanomolar on-target activity. nih.gov The key compound, VUF16839, demonstrated a pKi of 8.5 and a pEC₅₀ of 9.5, indicating high affinity and potency. nih.gov
Dual Histamine H3 and Sigma-1 Receptor Ligands : In a search for new dual-acting ligands, a series of piperidine-based compounds were designed. nih.gov Many of these compounds showed high affinity for histamine H3 receptors, with Ki values below 100 nM. nih.govacs.org
Table 3: Receptor Binding Affinity of Pyrimidine-Amine Derivatives
| Compound Class | Target Receptor | Binding Affinity (Ki) |
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine H3 Receptor | pKi = 8.5 for VUF16839 nih.gov |
| Piperidine-based pyrimidine derivatives | Histamine H3 Receptor | < 100 nM for most compounds in the series nih.govacs.org |
Investigation of Cellular Pathways and Biochemical Mechanisms
The biological effects of this compound derivatives are a direct consequence of their interaction with specific molecular targets, which in turn modulates various cellular pathways.
Cell Cycle Regulation : As potent inhibitors of CDK2, pyrimidine-amine derivatives can disrupt the cell cycle. nih.govgoogle.com Mechanistic studies in ovarian cancer cells revealed that a potent CDK2 inhibitor from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series reduced the phosphorylation of the retinoblastoma protein, arrested cells in the S and G2/M phases, and induced apoptosis. nih.gov This highlights the potential of these compounds to interfere with the cellular machinery responsible for cell division, a hallmark of cancer.
Neurotransmitter Regulation : By acting as agonists at the H3 receptor, which functions as an autoreceptor and heteroreceptor in the central nervous system, pyrimidine-amine derivatives can modulate the release of various neurotransmitters. nih.govacs.org This activity forms the basis for their potential application in treating a range of neurological and psychiatric disorders. nih.gov
Interference with Cell Cycle Checkpoints and Antiproliferative Mechanisms
Pyrimidine derivatives are well-documented for their ability to interfere with the cell cycle, a critical process for cell growth and proliferation. nih.gov Their mechanisms of action often involve the arrest of the cell cycle at specific checkpoints, such as G0/G1, S, or G2/M phases, which ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.govmedscape.com
For instance, certain fused chromenopyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines. nih.gov Similarly, pyrimido[1,2-b]pyridazin-2-one derivatives have demonstrated the ability to arrest the cell cycle at the G0/G1 phase in HCT-116 and MCF-7 cancer cells. nih.gov This is achieved by modulating the expression of key regulatory proteins, such as increasing the levels of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov
The antiproliferative activity of pyrimidine-amine scaffolds is also linked to their ability to inhibit crucial enzymes involved in cell proliferation. For example, some derivatives act as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a significant role in cell proliferation and metastasis in triple-negative breast cancer. mdpi.com
Table 1: Antiproliferative Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | Activity | Mechanism of Action |
|---|---|---|---|
| Pyrimido[1,2-b]pyridazin-2-one derivative | HCT-116, MCF-7 | IC50 of 49.35 µM and 69.32 µM, respectively | Arrested cell cycle at G0/G1 phase, increased p53 and Bax, decreased Bcl-2 |
| Fused chromenopyrimidine derivatives | Breast cancer cell lines | Induction of apoptosis | Cell cycle arrest |
| Pyrimidine-based FAK inhibitor (Compound 72) | MDA-MB-231 (TNBC) | IC50 = 0.126 µM | FAK inhibition (IC50 = 27.4 nM) |
Modulation of Ion Channels and Transporters
Pyrimidine-amine scaffolds have demonstrated the ability to modulate the activity of various ion channels and transporters, which are critical for cellular signaling and excitability. nih.govresearchgate.net Dysfunction of these channels is implicated in a variety of diseases, including epilepsy, cardiac arrhythmias, and pain. frontiersin.org
Recent studies have identified novel pyrimidine-based derivatives as potent inhibitors of the voltage-gated sodium channel Nav1.2, which is associated with epileptic disorders. nih.gov Compounds 14 and 35 from one such study exhibited significant inhibitory activity against Nav1.2 with IC50 values of 120 nM and 65 nM, respectively. nih.gov These compounds also showed robust antiepileptic activity in preclinical models. nih.gov
Furthermore, certain pyrimidine derivatives have been shown to possess vasodilatory effects mediated through the antagonism of Ca⁺⁺ channels. researchgate.net This suggests their potential application in managing hypertension. researchgate.net The modulation of these ion channels by pyrimidine-amine compounds highlights their therapeutic potential for neurological and cardiovascular disorders.
Interaction with Nucleic Acids and Related Processes
Given that pyrimidines are fundamental components of DNA and RNA, it is not surprising that pyrimidine-amine derivatives can interact with nucleic acids and interfere with related cellular processes. nih.govwikipedia.org These interactions can lead to DNA damage, inhibition of DNA synthesis, and ultimately, cell death, forming the basis of their application as anticancer agents. nih.govnih.gov
Some pyrimidine derivatives function as anti-metabolites, mimicking the structure of natural nucleobases and thereby inhibiting the enzymes required for DNA synthesis or becoming incorporated into DNA and RNA, leading to a disruption of their function. wikipedia.org For example, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a pyrimidine analog that gets incorporated into DNA during replication, leading to cell cycle arrest and apoptosis. nih.gov
Moreover, certain hybrid 4,6-dihydrazone pyrimidine derivatives have been shown to bind to DNA through groove binding and partial intercalation. nih.gov This interaction can induce cellular reactive oxygen species (ROS) and trigger apoptosis in cancer cells. nih.gov The ability of these compounds to target DNA underscores their potential as chemotherapeutic agents. wikipedia.orgnih.gov
Preclinical Biological Research Applications of Pyrimidine-Amine Compounds
The diverse biological activities of pyrimidine-amine scaffolds have led to their extensive investigation in various preclinical research areas.
Oncology Research and Development of Antitumor Agents
The development of pyrimidine-based compounds as antitumor agents is a major focus of oncology research. mdpi.comtandfonline.comnih.gov Their mechanisms of action are varied and include the inhibition of kinases involved in cancer signaling pathways, disruption of microtubule dynamics, and induction of apoptosis. nih.govacs.org
Several pyrimidine derivatives have been developed as dual-target kinase inhibitors, a strategy aimed at creating more effective and safer cancer therapies. nih.gov For instance, novel amino pyrimidine derivatives have been synthesized as potent EGFR inhibitors for EGFR-mutation cancers. nih.gov Pyrimidine dihydroquinoxalinone derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, demonstrating potent anticancer activity both in vitro and in vivo. acs.org
Table 2: Antitumor Activity of Pyrimidine Scaffolds
| Compound/Derivative Class | Target | Cancer Type | Key Findings |
|---|---|---|---|
| Amino pyrimidine derivatives | EGFR | EGFR-mutation cancers | Excellent inhibitory activity against H1975-EGFRL858R/T790M and PC9-EGFRDel19 tumor cells. nih.gov |
| Pyrimidine dihydroquinoxalinone derivatives | Tubulin (colchicine site) | Melanoma, breast, pancreatic, prostate cancers | High cytotoxic activity in vitro and significant tumor growth inhibition in vivo. acs.orgnih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | Not specified | Human laryngeal epidermoid carcinoma (Hep2) | Exhibited significant cytotoxic effects. researchgate.net |
Antimicrobial and Antifungal Activity Investigations
Pyrimidine-amine compounds have also shown significant promise as antimicrobial and antifungal agents. nih.govnih.govacs.org Several commercial fungicides, such as pyrimethanil (B132214) and diflumetorim, are based on the pyrimidine scaffold. nih.gov
Research has focused on synthesizing novel pyrimidine derivatives with enhanced antifungal activity against a range of phytopathogenic fungi. nih.gov For example, a series of novel pyrimidine derivatives containing an amide moiety displayed notable in vitro antifungal activities against various fungal strains. nih.govdoaj.org The fungicidal mode of action for many pyrimidine-based fungicides involves the inhibition of NADH oxidoreductase of complex I. acs.org
In addition to antifungal properties, pyrimidine derivatives have also been investigated for their antibacterial activity. nih.govnih.gov
Table 3: Antimicrobial and Antifungal Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Organism | Activity | Reference |
|---|---|---|---|
| Pyrimidine derivatives with an amide moiety | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Significant in vitro antifungal activity. nih.gov | nih.gov |
| Coumarin pyrimidine amine derivatives | Fusarium graminearum, Rhizoctonia solani | Inhibitory activity superior to positive controls in some cases. acs.org | acs.org |
| Various pyrimidine derivatives | Fourteen phytopathogenic fungi | Most synthesized compounds possessed fungicidal activities. nih.gov | nih.gov |
Anti-inflammatory Potential
The anti-inflammatory properties of pyrimidine derivatives are well-established, with several pyrimidine-based drugs, such as proquazone (B1679723) and tofacitinib, already in clinical use. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators. nih.govresearchgate.net
Pyrimidine-amine scaffolds can suppress the production of prostaglandins (B1171923) by inhibiting cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govtandfonline.com They also inhibit other inflammatory mediators such as nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and various cytokines and chemokines. nih.govnih.gov For instance, certain morpholinopyrimidine derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells. rsc.org
Antiviral and Antiparasitic Activity Exploration
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. bvsalud.orgnih.gov Its derivatives have been extensively explored for their potential to combat a wide array of pathogens, including viruses and parasites. nih.govnih.gov The inherent structural features of the pyrimidine ring allow for diverse substitutions, leading to compounds with specific inhibitory actions against various biological targets.
Antiviral Activity
Derivatives of the pyrimidine scaffold have shown significant promise as antiviral agents, with activity reported against a range of viruses such as influenza virus, respiratory syncytial virus, dengue virus, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The mechanism of antiviral action often involves interference with critical viral replication processes. nih.gov
Research into pyrimidine-based compounds has identified several molecules with potent antiviral effects. For instance, certain 3-aminopyridin-2(1H)-one derivatives, which are structurally related to pyrimidines, have been shown to be highly selective inhibitors of HIV-1 reverse transcriptase. nih.gov Two such compounds, L-697,639 and L-697,661, demonstrated the ability to inhibit the spread of HIV-1 IIIb infection in cell culture at nanomolar concentrations. nih.gov
Furthermore, studies on 1,2,3-triazolyl nucleoside analogues containing a pyrimidine moiety have revealed moderate activity against the influenza A H1N1 virus. nih.gov The antiviral effect of these compounds is thought to stem from their influence on the function of the polymerase acidic protein (PA) of the RNA-dependent RNA polymerase (RdRp). nih.gov
The following table summarizes the in vitro antiviral activity of selected pyrimidine derivatives against various viruses.
| Compound Name | Virus | Assay | Activity | Reference |
| L-697,639 | HIV-1 IIIb | Cell Culture | 95% inhibition at 25-50 nM | nih.gov |
| L-697,661 | HIV-1 IIIb | Cell Culture | 95% inhibition at 25-50 nM | nih.gov |
| 1,2,3-triazolyl nucleoside analogue 2i | Influenza A H1N1 | Antiviral Assay | IC₅₀ = 57.5 µM | nih.gov |
| 1,2,3-triazolyl nucleoside analogue 5i | Influenza A H1N1 | Antiviral Assay | IC₅₀ = 24.3 µM | nih.gov |
| 1,2,3-triazolyl nucleoside analogue 11c | Influenza A H1N1 | Antiviral Assay | IC₅₀ = 29.2 µM | nih.gov |
IC₅₀: Half maximal inhibitory concentration.
Antiparasitic Activity
The pyrimidine scaffold has also been a fruitful starting point for the discovery of novel antiparasitic agents. nih.gov Fused pyrimidine systems, in particular, have demonstrated significant activity against a variety of parasites.
A notable example is the investigation of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov Within a series of these compounds, a derivative with a 3-fluorophenyl substituent (Compound 2a) was identified as a potent agent against Leishmania major, the parasite responsible for cutaneous leishmaniasis. nih.gov This compound exhibited high activity against both the promastigote and amastigote stages of the parasite, with EC₅₀ values in the nanomolar range. nih.gov Another compound from the same series (Compound 3b) showed considerable activity and selectivity against Toxoplasma gondii. nih.gov The mechanism of action for many antiparasitic drugs involves the disruption of essential parasite-specific pathways, such as tubulin polymerization or metabolic processes. bvsalud.org
The antiparasitic activities of selected pyrimido[1,2-a]benzimidazole derivatives are presented in the table below.
| Compound Name | Parasite | Stage | Activity | Selectivity Index (SI) | Reference |
| Compound 2a | Leishmania major | Promastigotes | EC₅₀ = 0.4 µM | 11.1 | nih.gov |
| Compound 2a | Leishmania major | Amastigotes | EC₅₀ = 0.2 µM | 21.6 | nih.gov |
| Compound 2a | Toxoplasma gondii | Tachyzoites | IC₅₀ = 4.59 µM | Not Selective | nih.gov |
| Compound 3b | Toxoplasma gondii | Tachyzoites | IC₅₀ = 2.8 µM | 8.12 | nih.gov |
EC₅₀: Half maximal effective concentration; IC₅₀: Half maximal inhibitory concentration; SI: Selectivity Index (ratio of cytotoxicity to antiparasitic activity).
While direct studies on the antiviral and antiparasitic activities of the specific this compound scaffold are not extensively reported in the reviewed literature, the potent and varied bioactivities of closely related pyrimidine derivatives underscore the potential of this chemical space for the development of novel anti-infective agents. The existence of synthetic routes to 1-(pyrimidin-2-yl)propan-2-ones suggests that the synthesis and biological evaluation of this compound analogs is a feasible and promising area for future research. google.com
Role of 1 Pyrimidin 2 Yl Propan 1 Amine As a Synthetic Scaffold
Building Block in Complex Organic Molecule Synthesis
The intrinsic structure of 1-(Pyrimidin-2-yl)propan-1-amine, and its close chemical relatives, positions it as a valuable building block in the field of organic synthesis. moldb.com The pyrimidine-2-amine moiety is a common starting point for constructing larger, more intricate molecules. Synthetic chemists utilize the amine group for nucleophilic substitution or addition reactions, while the pyrimidine (B1678525) ring itself can undergo various transformations.
Research into related pyrimidin-2-amine derivatives demonstrates their role in creating potent inhibitors for therapeutic targets. For instance, in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, a core aminopyrimidine structure is elaborated through nucleophilic substitution reactions, where various nucleophiles are introduced to build complexity. nih.gov The general strategy often involves coupling the pyrimidine core with other molecular fragments to achieve the desired final compound. nih.gov This modular approach allows for the systematic construction of libraries of complex molecules for screening and development purposes. The amine functionality on the propyl chain of this compound offers a key handle for such synthetic elaborations, enabling its incorporation into larger molecular frameworks through amide bond formation or other coupling reactions.
Scaffold for Heterocyclic Compound Development
The pyrimidine ring is a fundamental component of numerous heterocyclic compounds, and this compound serves as an excellent starting scaffold for their synthesis. The inherent reactivity of the pyrimidine system allows for the annulation (fusion) of additional rings and the introduction of various substituents.
Studies have shown that pyrimidine precursors are central to creating a diverse range of heterocyclic systems. For example, 2-hydrazinopyrimidine (B184050) hydrochlorides can be converted into 1-(pyrimidin-2-yl)thiosemicarbazides, which then undergo Hantzsch condensation to produce complex thiazole (B1198619) derivatives. researchgate.net This illustrates how the pyrimidine core can be chemically manipulated to build entirely new heterocyclic rings attached to it. researchgate.net Similarly, the synthesis of various pyrimidin-2-ol/thiol/amine analogues proceeds from core pyrimidine structures, highlighting the scaffold's versatility. researchgate.net The development of novel 2-(pyridin-2-yl) pyrimidine derivatives further underscores the utility of the pyrimidine moiety in constructing bi-heterocyclic systems with potential biological activities. mdpi.com The presence of the propanamine side chain on this compound provides an additional point for cyclization or derivatization, expanding the possibilities for creating novel and diverse heterocyclic structures.
| Precursor Scaffold | Resulting Heterocyclic System | Synthetic Strategy |
| 2-Hydrazinopyrimidine | 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazine | Hantzsch Condensation |
| Substituted Chalcone & Guanidine (B92328) | 4,6-Disubstituted pyrimidin-2-amine | Cyclocondensation |
| 2-Chloropyrimidine derivative | N-Substituted pyrimidin-2-amine | Nucleophilic Substitution |
| Pyrimidine Carboxylic Acid | Pyrimidine Amide Derivatives | Amide Coupling |
Design and Synthesis of Privileged Pharmacophores
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The pyrimidine-2-amine structure is widely recognized as such a privileged pharmacophore. Its ability to form hydrogen bonds and participate in various molecular interactions allows it to serve as the core for a wide array of therapeutic agents. mdpi.comresearchgate.net
The design of novel drugs often leverages this scaffold. For instance, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine was developed as a scaffold for inhibitors of the Bcr-Abl protein, which is implicated in certain types of cancer. nih.gov In another example, a series of potent PLK4 inhibitors for cancer treatment were developed based on an aminopyrimidine core, demonstrating its effectiveness as a pharmacophore. nih.gov The success of these compounds relies on the pyrimidine ring's ability to anchor the molecule within the target protein's binding site. The propanamine group of this compound can be modified to introduce additional binding interactions or to tune the molecule's physicochemical properties, such as solubility and cell permeability, which are critical for drug efficacy.
Integration into Hybrid Molecules and Conjugates
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single hybrid molecule. The goal is to create a new chemical entity with an improved activity profile, potentially targeting multiple pathways or overcoming drug resistance. The pyrimidine scaffold is frequently used as a key component in the construction of such hybrid molecules. researchgate.net
The synthesis of these conjugates often involves linking the pyrimidine unit to another bioactive molecule via a stable covalent bond. The amine group on this compound is an ideal reactive handle for this purpose, allowing it to be readily conjugated to other molecules, such as peptides, steroids, or other heterocyclic systems, through amide, urea (B33335), or other linker chemistries. While direct examples involving this compound are not extensively documented in readily available literature, the strategy is well-established for related pyrimidine amines. The creation of pyrimidine-containing hybrids is a growing area of research aimed at developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. researchgate.netresearchgate.net
Emerging Research Areas and Future Perspectives
Novel Derivatization and Functionalization Methodologies
The pyrimidine (B1678525) ring is a π-deficient system, meaning the electron density at certain positions (2, 4, and 6) is low due to the presence of two electronegative nitrogen atoms. scialert.netwikipedia.org This inherent electronic characteristic makes the ring susceptible to nucleophilic substitution, a key reaction for creating new derivatives. wikipedia.org Conversely, the 5-position is less electron-deficient and can undergo electrophilic substitution under specific conditions. scialert.netwikipedia.org
Researchers are actively developing new methods to modify the 1-(Pyrimidin-2-yl)propan-1-amine structure to create analogs with tailored properties. These strategies often involve reactions targeting the amino group or the pyrimidine ring itself. For instance, the amino group can be readily functionalized through reactions like alkylation, acylation, and Schiff base formation. nih.gov These modifications can significantly alter the compound's biological activity and physical properties.
Recent synthetic strategies for creating diverse pyrimidine derivatives include:
Multi-component reactions: These efficient one-pot syntheses combine several starting materials to construct complex molecules. For example, β-cyclodextrin has been used as a catalyst for the synthesis of pyrimidine derivatives from aldehydes, ammonium (B1175870) acetate, and 1,3-diketones in an aqueous medium. mdpi.com
Microwave-assisted synthesis: This technique accelerates reaction times and often improves yields. It has been successfully employed in the synthesis of 2,4,6-triarylpyrimidines. mdpi.com
Metal-catalyzed cross-coupling reactions: Reactions like the Stille coupling are used to append various functional groups to the pyrimidine core, enabling the creation of complex oligoheterocycles. researchgate.net
These methodologies allow for the systematic exploration of the chemical space around this compound, paving the way for the discovery of new compounds with desired functionalities.
Advanced Computational Approaches in Rational Compound Design
Computational modeling has become an indispensable tool in the rational design of new compounds based on the this compound scaffold. nih.govmdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are employed to predict the biological activity and physicochemical properties of novel derivatives. nih.govmdpi.comresearchgate.net
Key Computational Techniques:
| Technique | Application in Drug Design |
| 3D-QSAR (CoMFA, CoMSIA) | Establishes a correlation between the 3D structural features of molecules and their biological activity. nih.govmdpi.com This helps in identifying which parts of the molecule are important for its function. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.gov This provides insights into the binding interactions and helps in designing more potent inhibitors. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing information on the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.govmdpi.commdpi.com |
| MM-PBSA/GBSA Calculations | Estimates the binding free energy of a ligand to its target, which is a key indicator of its binding affinity. nih.gov |
These computational approaches allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net For example, studies on pyrimidine derivatives have utilized these methods to design potent inhibitors for targets like Janus Kinases (JAKs) and FMS-like tyrosine kinase-3 (FLT3). nih.govmdpi.com
Development of Highly Selective Molecular Probes and Biological Tools
The unique properties of the pyrimidine core make this compound and its derivatives attractive candidates for the development of molecular probes and biological tools. These tools are crucial for studying complex biological processes at the molecular level.
Derivatives of pyrimidine can be designed to have fluorescent properties. researchgate.net The introduction of electron-donating or electron-accepting groups can tune the photoluminescence properties of these compounds, leading to the development of fluorescent probes that can be used to visualize specific biological targets. researchgate.net For instance, pyrimidine-containing dyes have been investigated as photosensitizers in various applications. researchgate.net
Furthermore, the ability to functionalize the this compound scaffold allows for the attachment of reporter groups, such as biotin (B1667282) or radioactive isotopes, creating probes for various biological assays. The development of pyrimidine-based inhibitors with high selectivity for specific enzymes, such as JMJD3 and HDAC, highlights their potential as chemical probes to investigate the roles of these enzymes in health and disease. nih.gov
Applications in Materials Science and Electronic/Optical Properties
The field of materials science is increasingly exploring the potential of organic molecules like this compound for creating novel materials with unique electronic and optical properties. The conjugated π-electron system of the pyrimidine ring is a key feature that can be exploited for these applications. ijres.org
Conducting polymers are a class of materials that have garnered significant attention due to their electrical conductivity and potential use in various electronic devices. encyclopedia.pubresearchgate.net Polymers incorporating pyrimidine units can be synthesized, and their conductivity can be tuned through a process called doping. ijres.org The synthesis of conducting polymers can be achieved through chemical or electrochemical methods, with polymerization of monomers like aniline (B41778) and its derivatives being a common approach. nih.goviarjset.com The resulting polymers have potential applications in:
Rechargeable batteries researchgate.net
Light-emitting diodes (LEDs) nih.gov
Sensors researchgate.net
Electrochromic devices nih.gov
The photoluminescence of pyrimidine derivatives is another area of active research. researchgate.net By modifying the substituents on the pyrimidine ring, the emission color of these compounds can be tuned from the ultraviolet-visible to the near-red region of the spectrum. researchgate.net This tunability makes them promising candidates for use in organic light-emitting diodes (OLEDs) and other optical applications.
Catalytic Applications and Ligand Design for Catalysis
The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This property has led to the exploration of pyrimidine derivatives as ligands in catalysis. researchgate.netacs.org
Pyrimidine-based ligands can be designed to form stable complexes with various transition metals, such as ruthenium and manganese. acs.orgresearchgate.net These metal complexes can then act as catalysts for a wide range of organic transformations, including:
Dehydrogenative Coupling: Ruthenium complexes with pyrimidine-containing ligands have been shown to catalyze the synthesis of pyridines, quinolines, and other pyrimidines through acceptorless dehydrogenative coupling reactions. acs.org
C-H Activation: Pyridyl and pyrimidyl groups can act as directing groups in transition metal-catalyzed C-H activation reactions, a powerful tool for the efficient construction of complex molecules. researchgate.net
The versatility of the pyrimidine scaffold allows for the synthesis of a wide variety of ligands with different steric and electronic properties. This tunability is crucial for optimizing the performance of the resulting catalysts for specific chemical reactions. Researchers are actively designing and synthesizing new pyrimidine-based ligands to develop more efficient and selective catalysts for a variety of chemical processes. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Pyrimidin-2-yl)propan-1-amine, and how can reaction yields be optimized?
- Methodology :
- Reductive Amination : React 1-(Pyrimidin-2-yl)propan-1-one (CAS 54643-09-3) with ammonia or a primary amine under hydrogenation conditions using catalysts like palladium or nickel .
- Substitution Reactions : Utilize pyrimidine derivatives with halogenated propane precursors in nucleophilic substitution reactions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopic Analysis : Use - and -NMR to confirm proton and carbon environments. Compare peaks with reference data for pyrimidine derivatives (e.g., δ ~8.8 ppm for pyrimidinyl protons) .
- Mass Spectrometry : Confirm molecular ion peaks (expected m/z: 137.1 for [M+H]) and fragmentation patterns using ESI-MS or GC-MS .
- Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values .
Q. What are the stability and storage conditions for this compound?
- Methodology :
- Stability Tests : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (UV-vis) to identify decomposition pathways .
- Storage Recommendations : Store in inert atmospheres (argon or nitrogen) at 2–8°C in amber glass vials to prevent oxidation and photodegradation .
Q. How can solubility and partition coefficients be experimentally determined for this compound?
- Methodology :
- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (water, ethanol, DMSO). Quantify via UV-vis spectroscopy at λ_max (~260 nm for pyrimidine) .
- LogP Determination : Perform octanol-water partitioning experiments. Calculate using HPLC retention times correlated with known LogP standards .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Catalytic Studies : Investigate Suzuki-Miyaura coupling using Pd catalysts. Analyze steric effects of the pyrimidine ring on reaction rates via DFT calculations .
- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation. Compare with analogous pyridine or benzene derivatives .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Compare bond lengths and angles with computational models (e.g., Gaussian or ORCA) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies .
Q. What strategies are effective for designing bioactivity assays targeting pyrimidine-based amines?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. Correlate IC values with structural modifications (e.g., propane chain length) .
- Cellular Uptake Studies : Use radiolabeled -1-(Pyrimidin-2-yl)propan-1-amine to quantify permeability in Caco-2 cell monolayers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs to predict bioavailability .
Q. What are the degradation products of this compound under acidic conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
